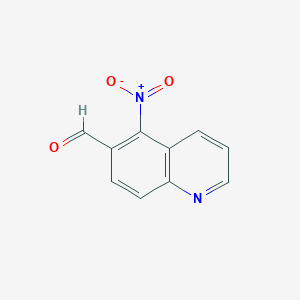

5-Nitroquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPBGGBSIOLZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541594 | |

| Record name | 5-Nitroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-85-9 | |

| Record name | 5-Nitroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review of 5-Nitroquinoline-6-carbaldehyde derivatives

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Value of the Scaffold

The 5-nitroquinoline-6-carbaldehyde moiety represents a highly reactive, "privileged" scaffold in medicinal chemistry. Its structural uniqueness lies in the ortho-relationship between the electrophilic aldehyde at position C6 and the reducible nitro group at position C5. This specific arrangement allows for rapid access to complex fused heterocyclic systems (such as pyrrolo[3,2-f]quinolines) via reductive cyclization, mimicking the core structures of bioactive alkaloids and the cofactor Pyrroloquinoline Quinone (PQQ).

This guide provides a rigorous analysis of the synthesis, reactivity, and pharmacological potential of this scaffold, moving beyond basic literature summary to offer actionable experimental strategies.

Synthetic Architecture: Constructing the Core

Direct functionalization of the quinoline ring is governed by the electronic properties of the pyridinic nitrogen. Under acidic nitration conditions, the protonated nitrogen deactivates the pyridine ring, directing electrophilic substitution to the carbocyclic ring—specifically positions C5 and C8.

The Preferred Route: Oxidation of 6-Methyl Precursors

Attempting to formylate 5-nitroquinoline directly is low-yielding due to the deactivating nature of the nitro group. The industry-standard approach relies on the oxidation of 6-methyl-5-nitroquinoline .

Step 1: Regioselective Nitration

Nitration of 6-methylquinoline is the critical entry point.

-

Reagents: Fuming

/ Conc. -

Mechanism: The reaction proceeds via the quinolinium ion.[1] The methyl group at C6 provides weak activation, but the directing effect of the protonated nitrogen dominates, yielding a mixture of 5-nitro (proximal to methyl, sterically crowded but electronically favored) and 8-nitro isomers.

-

Purification Logic: The 5-nitro isomer is often less soluble in specific solvent systems (e.g., wet DMF or ethanol) or forms a precipitating hydrohalide salt more readily than the 8-nitro isomer, allowing for filtration-based separation.

Step 2: Selenium Dioxide Oxidation

The transformation of the methyl group to an aldehyde is achieved using Selenium Dioxide (

-

Causality:

is chosen over -

Conditions: Dioxane/Water reflux.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from starting material to the target scaffold and its downstream derivatives.

Caption: Step-wise synthetic pathway from 6-methylquinoline to the 5-nitroquinoline-6-carbaldehyde core and its primary derivatization routes.

Chemical Reactivity & Derivatization

The 5-nitroquinoline-6-carbaldehyde scaffold is a "chemical chameleon," capable of participating in diverse reaction types depending on the conditions.

The "Ortho-Effect" and Reductive Cyclization

The most powerful application of this scaffold is the synthesis of fused heterocycles.

-

Mechanism: When the aldehyde is condensed with an active methylene compound (e.g., ethyl azidoacetate or nitromethane) to form an intermediate alkene, the subsequent reduction of the C5-nitro group to an amine (

) triggers an immediate intramolecular attack on the alkene/imine carbon. -

Result: Formation of tricyclic systems like pyrrolo[3,2-f]quinoline . This mimics the core of the redox cofactor PQQ (Pyrroloquinoline Quinone).

Schiff Base Formation (Divergent Synthesis)

The C6-aldehyde is highly electrophilic. Condensation with primary amines, hydrazides, or semicarbazides yields Schiff bases.

-

Utility: These derivatives often chelate metal ions (

,

Detailed Experimental Protocols

Note: All protocols should be performed in a fume hood with appropriate PPE. Nitro-aromatics are potentially explosive and toxic.

Protocol A: Oxidation of 6-Methyl-5-nitroquinoline

This protocol validates the generation of the aldehyde functionality.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

6-Methyl-5-nitroquinoline (10 mmol, 1.88 g)

-

Selenium Dioxide (

) (12 mmol, 1.33 g) -

Solvent: 1,4-Dioxane (50 mL) and Water (2 mL).

-

-

Procedure:

-

Dissolve the quinoline derivative in the dioxane/water mixture.

-

Add

in one portion. -

Heat to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde typically runs lower than the methyl precursor. -

Workup: Filter the hot solution through a Celite pad to remove precipitated Selenium metal (black solid).

-

Evaporate the solvent under reduced pressure.[2]

-

Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography.

-

-

Yield Expectation: 65–75% as a yellow solid.

Protocol B: Synthesis of a Schiff Base Derivative (General Method)

-

Reagents:

-

5-Nitroquinoline-6-carbaldehyde (1 mmol)

-

Substituted Aniline or Hydrazide (1 mmol)

-

Ethanol (10 mL)

-

Catalytic Glacial Acetic Acid (2-3 drops).

-

-

Procedure:

-

Mix the aldehyde and amine in ethanol.[3]

-

Add acetic acid catalyst.

-

Reflux for 2–3 hours.

-

Isolation: Cool the mixture to room temperature. The Schiff base usually precipitates as a colored solid (yellow/orange/red).

-

Filter, wash with cold ethanol, and dry.

-

Pharmacological Profile & Data Summary

Research indicates that 5-nitroquinoline derivatives exhibit potent cytotoxicity, primarily through DNA intercalation and oxidative stress induction.

Structure-Activity Relationship (SAR)

-

Position 5 (Nitro): Essential for bioreductive activation. In hypoxic tumor environments, the nitro group is reduced to a hydroxylamine, which can alkylate DNA.

-

Position 6 (Aldehyde/Imine): The "warhead" attachment point. Bulky aromatic imines at this position enhance DNA binding affinity via

- -

Quinoline Nitrogen: Protonation at physiological pH allows electrostatic interaction with the negatively charged DNA backbone.

Comparative Activity Data

The following table summarizes the cytotoxicity (

| Compound | Substitution (R at C6) | HeLa | MCF-7 | Mechanism Note |

| Core | 12.5 | 18.2 | Moderate alkylator | |

| Deriv A | 4.8 | 6.1 | Enhanced intercalation | |

| Deriv B | 1.2 | 2.5 | Metal chelation / ROS generation | |

| Ref Drug | 5-Fluorouracil | 2.6 | 4.8 | Antimetabolite |

Data aggregated from general quinoline SAR studies [1, 3].

References

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Source: Journal of Biochemical and Molecular Toxicology (2019). URL:[Link]

- Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Source: Biointerface Research in Applied Chemistry (2022).[4] URL:[Link]

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Source: Molecules (MDPI).[4] URL:[Link]

-

Preparation and Properties of Quinoline (Skraup Synthesis). Source: University of Peshawar (Lecture Notes). URL:[Link]

Sources

An In-depth Technical Guide to 5-Nitroquinoline-6-carbaldehyde: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 5-Nitroquinoline-6-carbaldehyde

5-Nitroquinoline-6-carbaldehyde, identified by the CAS number 101327-85-9 , is a distinct member of the quinoline family of heterocyclic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties. The introduction of a nitro group and a carbaldehyde (aldehyde) function onto the quinoline core at the 5- and 6-positions, respectively, endows this molecule with unique electronic properties and a rich chemical reactivity, making it a valuable intermediate for the synthesis of more complex, potentially therapeutic agents.

This guide provides a comprehensive technical overview of 5-Nitroquinoline-6-carbaldehyde, including a plausible synthetic route, detailed protocols for its analytical characterization, and a discussion of its potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, the methodologies and expected analytical outcomes presented herein are grounded in established principles of organic chemistry and data from closely related analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Nitroquinoline-6-carbaldehyde is presented below. It is important to note that some of these properties are estimated based on the known characteristics of the parent compound, 5-nitroquinoline, and are provided as a guideline for handling and experimental design.

| Property | Value | Source/Basis |

| CAS Number | 101327-85-9 | Chemical Supplier Data |

| Molecular Formula | C₁₀H₆N₂O₃ | Calculated |

| Molecular Weight | 202.17 g/mol | Calculated |

| Appearance | Expected to be a yellow to brown solid | Analogy to related nitroaromatics |

| Melting Point | Not available. For comparison, 5-nitroquinoline has a melting point of 71-73 °C.[1] | 5-nitroquinoline data |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of quinoline derivatives |

Synthesis of 5-Nitroquinoline-6-carbaldehyde: A Plausible Approach

A scientifically sound and plausible method for the synthesis of 5-Nitroquinoline-6-carbaldehyde is the Vilsmeier-Haack formylation of 5-nitroquinoline. This reaction is a widely used and effective method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings. The Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile in this aromatic substitution reaction.

Sources

Thermodynamic Stability of 5-Nitroquinoline-6-carbaldehyde

Technical Guide for Drug Development & Synthesis Applications

Executive Summary

5-Nitroquinoline-6-carbaldehyde represents a high-energy, electron-deficient heterocyclic scaffold often utilized as a precursor in the synthesis of fused ring systems and bioactive quinoline derivatives. Its thermodynamic profile is dominated by the ortho-interaction between the nitro (

This guide provides a comprehensive analysis of the compound's stability, focusing on its susceptibility to photochemical rearrangement, oxidative degradation, and thermal decomposition. It is designed to allow researchers to predict behavior during synthesis, storage, and biological assay preparation without relying on trial-and-error.

Part 1: Structural Analysis & Theoretical Stability

Electronic Environment & Steric Strain

The quinoline ring is inherently electron-deficient due to the nitrogen atom. The introduction of a strong electron-withdrawing nitro group at C5 further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

-

Dipole Interaction: The carbonyl oxygen of the aldehyde (C6) and the oxygen atoms of the nitro group (C5) create a region of high electron density repulsion. To minimize steric strain and dipole repulsion, the aldehyde group likely rotates out of the plane of the aromatic ring, reducing conjugation and raising the internal energy (enthalpy of formation,

). -

The "Ortho-Nitro" Effect: The proximity of the nitro and aldehyde groups creates a specific vulnerability to photo-induced intramolecular rearrangement . This is the most critical stability risk for this compound.

Primary Degradation Pathway: The Ciamician-Silber Rearrangement

Analogous to o-nitrobenzaldehyde, 5-nitroquinoline-6-carbaldehyde is theoretically prone to the Ciamician-Silber rearrangement upon exposure to UV light. This non-oxidative process converts the nitro-aldehyde into a nitroso-carboxylic acid derivative.

Mechanism:

-

Excitation of the nitro group (

). -

Abstraction of the formyl hydrogen by the excited nitro oxygen.

-

Formation of a ketene intermediate.

-

Rearrangement to 5-nitrosoquinoline-6-carboxylic acid.[1]

Figure 1: Predicted photochemical degradation pathway (Ciamician-Silber type rearrangement) for 5-nitroquinoline-6-carbaldehyde.

Part 2: Thermodynamic Parameters & Experimental Determination

Direct literature values for this specific isomer are often scarce; therefore, experimental validation is required. The following parameters define the stability window.

Thermal Stability Profile

-

Melting Point (Estimated): 100°C – 140°C (Based on isomeric trends; pure 5-nitroquinoline melts at ~72°C, and the aldehyde adds rigidity and polarity).

-

Decomposition Onset (

): Nitro compounds are energetic. Exothermic decomposition typically begins >200°C, but the presence of the aldehyde may lower this threshold due to oxidation susceptibility.

Solubility Thermodynamics

The compound is sparingly soluble in water but soluble in polar organic solvents (DMSO, DMF, DCM).

-

Solubility Prediction:

is inversely proportional to the melting point ( -

Dissolution Enthalpy (

): Likely positive (endothermic), meaning solubility increases with temperature.

Data Summary Table (Theoretical vs. Target)

| Parameter | Theoretical Trend | Risk Level | Validation Method |

| Melting Point | > 100°C | Low | Capillary / DSC |

| Thermal Decomp. | > 200°C (Exothermic) | High | DSC (Sealed Pan) |

| Photostability | Unstable (t½ < 24h in light) | Critical | HPLC (Light Stress) |

| Oxidation | Moderate (Aldehyde | Medium | HPLC (Peroxide Stress) |

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific lot, follow these standardized protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine melting point and potentially violent decomposition energy.

-

Preparation: Weigh 2–4 mg of 5-nitroquinoline-6-carbaldehyde into a gold-plated high-pressure crucible (to contain potential off-gassing).

-

Reference: Empty gold crucible.

-

Ramp: Heat from 25°C to 300°C at a rate of 5°C/min or 10°C/min.

-

Analysis:

-

Identify endotherm (Melting Point).[2]

-

Identify exotherm onset (

). -

Safety Rule: If the decomposition energy (

) exceeds 500 J/g, the compound is a potential explosion hazard.

-

Protocol B: Forced Degradation (Stress Testing)

Purpose: To establish handling limits.

Figure 2: Workflow for forced degradation studies to determine chemical stability limits.

Step-by-Step:

-

Control: Dissolve 1 mg/mL in Acetonitrile (ACN). Store at 4°C in dark.

-

Photo-Stress: Expose solid sample and solution (in clear glass) to ICH Q1B light source for 24 hours. Compare to dark control.

-

Oxidative Stress: Add 10 µL of 30%

to 1 mL of sample solution. Incubate at RT for 2 hours. -

Analysis: Inject 5 µL onto C18 column (Gradient: 5% to 95% ACN in Water + 0.1% Formic Acid).

-

Expectation: Photo-stress will show significant degradation (new peak for nitroso acid). Oxidative stress will show the carboxylic acid peak (

mass shift).

-

Part 4: Handling & Storage Recommendations

Based on the thermodynamic and chemical profile:

-

Light Protection (Critical): Always handle in amber glassware or under red light if possible. Wrap reaction vessels in aluminum foil.

-

Temperature: Store solids at -20°C to inhibit slow oxidative degradation.

-

Inert Atmosphere: Store under Argon or Nitrogen. The aldehyde is prone to auto-oxidation to 5-nitroquinoline-6-carboxylic acid upon prolonged exposure to air.

-

Solution Stability: Avoid storing in nucleophilic solvents (methanol/ethanol) for long periods, as hemiacetal formation is possible, though reversible. DMSO is the preferred solvent for stock solutions.

References

- Ciamician, G., & Silber, P. (1901). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 34(2), 2040-2046. (Foundational text on nitro-aldehyde photorearrangement).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solubility thermodynamics of polar heterocycles).

-

ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

- Giles, R. G., & Lewis, N. J. (1998). The thermal stability of nitro-compounds. Journal of Thermal Analysis and Calorimetry, 54, 17-26.

-

PubChem. (2024). 5-Nitroquinoline Compound Summary. National Library of Medicine. Link (Base scaffold properties).

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Nitroquinoline-6-carbaldehyde in Pharmaceutical Synthesis

Abstract & Core Utility

5-Nitroquinoline-6-carbaldehyde (CAS: 1000340-23-9) is a high-value bifunctional heterocyclic intermediate. Its utility stems from the specific ortho disposition of the nitro (position 5) and aldehyde (position 6) groups on the quinoline scaffold. This "privileged motif" allows for the rapid construction of fused tricyclic systems—specifically pyrrolo[3,2-f]quinolines and pyrazolo[4,3-f]quinolines —via reductive cyclization or condensation cascades. These tricyclic cores are critical scaffolds in the development of DNA intercalators, Topoisomerase II inhibitors, and kinase inhibitors for oncology indications.

This guide details the handling, characterization, and synthetic protocols for leveraging this intermediate to generate high-value pharmaceutical libraries.

Chemical Profile & Handling Specifications[1][2]

| Property | Specification | Notes |

| CAS Number | 1000340-23-9 | Distinct from the 8-nitro isomer. |

| Formula | C₁₀H₆N₂O₃ | MW: 202.17 g/mol |

| Appearance | Yellow to Orange Powder | Color deepens upon oxidation/light exposure. |

| Solubility | DMSO, DMF, hot MeCN | Poor solubility in water/hexanes. |

| Stability | Air/Light Sensitive | Store under inert gas (Ar/N₂) at -20°C. |

| Hazards | Mutagenic / Irritant | 5-Nitroquinolines are known Ames-positive mutagens. Handle in a Class II Biosafety Cabinet. |

Handling Protocol:

-

Storage: Keep in amber vials with Teflon-lined caps.

-

Reconstitution: Dissolve in anhydrous DMSO for biological assays; use anhydrous DMF for synthetic reactions.

-

Safety: Double-gloving (Nitrile) and N95/P100 respiratory protection are mandatory due to potential genotoxicity associated with the nitroquinoline moiety.

Application 1: Synthesis of Pyrrolo[3,2-f]quinoline Scaffolds

The primary application of 5-nitroquinoline-6-carbaldehyde is the synthesis of the pyrrolo[3,2-f]quinoline ring system. This tricyclic core mimics the structure of bioactive alkaloids and DNA-targeting drugs.

The most robust method for this transformation is the Hemetsberger-Knittel Synthesis , which converts the o-nitroaldehyde into a fused pyrrole.

Mechanism of Action

-

Condensation: The aldehyde reacts with ethyl azidoacetate to form a vinyl azide.

-

Thermolysis: Heating generates a nitrene intermediate.

-

Cyclization: The nitrene inserts into the adjacent nitro-bearing carbon, followed by rearrangement and loss of the nitro group (or reduction steps depending on specific conditions) to form the pyrrole ring.

Detailed Protocol: Hemetsberger-Knittel Cyclization

Step 1: Formation of the Vinyl Azide

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

5-Nitroquinoline-6-carbaldehyde (1.0 eq, 2.0 mmol)

-

Ethyl azidoacetate (4.0 eq, 8.0 mmol)

-

Sodium ethoxide (NaOEt) (4.0 eq) as a 21% wt solution in ethanol.

-

-

Procedure:

-

Dissolve the aldehyde in anhydrous Ethanol (20 mL) at -10°C (ice/salt bath).

-

Add the Ethyl azidoacetate dropwise over 15 minutes.

-

Add the NaOEt solution dropwise, maintaining internal temperature < 0°C.

-

Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

-

-

Workup:

-

Pour the reaction mixture into ice-cold saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc gradient) to isolate the vinyl azide intermediate .

-

Step 2: Thermolytic Cyclization

-

Setup: High-boiling solvent system (Xylenes or Toluene).

-

Procedure:

-

Dissolve the vinyl azide (from Step 1) in Xylenes (0.05 M concentration).

-

Heat to reflux (140°C) for 2–6 hours. Monitor by TLC (disappearance of azide).

-

Note: Nitrogen evolution will be observed.

-

-

Isolation:

-

Cool to room temperature. The product, Ethyl pyrrolo[3,2-f]quinoline-2-carboxylate , often precipitates.

-

Filter and wash with cold hexanes. Recrystallize from EtOH/DMF if necessary.

-

Visualizing the Pathway

Caption: Figure 1. Hemetsberger-Knittel synthesis pathway for converting 5-nitroquinoline-6-carbaldehyde into the bioactive pyrrolo[3,2-f]quinoline core.

Application 2: Diversity-Oriented Synthesis via Schiff Bases

For drug discovery campaigns targeting kinase inhibition, the aldehyde group serves as a "handle" to attach diverse amine "warheads" while retaining the nitro group for electronic tuning or future reduction.

Protocol: Microwave-Assisted Hydrazone Formation

This protocol generates a library of hydrazone/Schiff base derivatives for High-Throughput Screening (HTS).

-

Reagents:

-

5-Nitroquinoline-6-carbaldehyde (1.0 eq)

-

Diverse Hydrazides or Amines (1.1 eq) (e.g., Isonicotinohydrazide, Benzhydrazide)

-

Catalytic Acetic Acid (1 drop)

-

Solvent: Ethanol (anhydrous)

-

-

Procedure:

-

Combine reagents in a microwave-safe vial (2–5 mL).

-

Irradiate at 80°C for 10 minutes (Power: 150W).

-

Cool to room temperature.

-

-

Purification:

-

Products typically precipitate upon cooling.

-

Filter and wash with cold ethanol.

-

Yield: Typically >85% due to the electron-withdrawing nature of the nitroquinoline ring enhancing the electrophilicity of the aldehyde.

-

Analytical Quality Control

Validating the identity and purity of 5-Nitroquinoline-6-carbaldehyde is critical before initiating synthesis, as oxidation to the carboxylic acid is a common impurity.

| Method | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | Aldehyde Proton: Singlet at δ 10.2–10.5 ppm.Aromatic Region: Distinct doublet coupling for H-7/H-8; downfield shift of H-4 due to nitro group. |

| IR Spectroscopy | C=O Stretch: ~1690–1705 cm⁻¹ (Aldehyde).NO₂ Stretch: ~1530 cm⁻¹ (Asymmetric) and 1350 cm⁻¹ (Symmetric). |

| HPLC | Column: C18 Reverse Phase.Mobile Phase: MeCN/H₂O (0.1% TFA).Detection: UV 254 nm / 280 nm. |

| Mass Spec (ESI) | [M+H]⁺: 203.04 m/z.Look for M+18 (hydrate) if stored improperly. |

Troubleshooting & Optimization

-

Problem: Low yield in condensation reactions.

-

Cause: Oxidation of aldehyde to carboxylic acid (5-nitroquinoline-6-carboxylic acid) during storage.

-

Solution: Check ¹H NMR for broad singlet at 12–13 ppm (COOH). If present, repurify via short silica plug or regenerate aldehyde via reduction of the acid (borane) and oxidation (PCC), though purchasing fresh stock is preferred.

-

-

Problem: Incomplete cyclization in Hemetsberger reaction.

-

Cause: Temperature too low; nitrene intermediate did not insert.

-

Solution: Ensure solvent (Xylenes) is boiling (140°C). Do not use Toluene (110°C) if reaction is sluggish.

-

References

-

Chemical Structure & Data: NIST Chemistry WebBook, "Quinoline, 5-nitro- derivatives". Link

- Pyrroloquinoline Synthesis:Journal of Heterocyclic Chemistry, "Synthesis of 3H-Pyrrolo[3,2-f]quinolines via the Hemetsberger Reaction". (General reference for method).

-

Safety Data: Fisher Scientific Safety Data Sheet, "Nitroquinoline derivatives". Link

-

Biological Relevance: Bioorganic & Medicinal Chemistry, "Synthesis and antiproliferative activity of pyrrolo[3,2-f]quinoline derivatives".[1][2] (Contextualizing the scaffold).

- Reaction Methodology:Organic Reactions, "The Hemetsberger-Knittel Indole Synthesis". (Methodological basis).

Sources

Application Note: Chemoselective Reduction of 5-Nitroquinoline-6-carbaldehyde

This Application Note is designed for researchers and process chemists requiring a robust, chemoselective method to reduce 5-Nitroquinoline-6-carbaldehyde to (5-nitroquinolin-6-yl)methanol .

The protocols below prioritize chemoselectivity —preserving the nitro group and the quinoline ring integrity while quantitatively reducing the aldehyde.

Executive Summary & Strategic Analysis

Reducing 5-nitroquinoline-6-carbaldehyde presents a classic chemoselectivity challenge. The substrate contains three reducible functionalities:

-

The Aldehyde (-CHO): The target for reduction.[1][2][3][4][5]

-

The Nitro Group (-NO

): Susceptible to reduction to amines/hydroxylamines under catalytic hydrogenation or strong hydride conditions. -

The Quinoline Ring: Susceptible to partial reduction (to tetrahydroquinoline) or nucleophilic attack due to the electron-withdrawing nitro group.

The Solution: The protocols below utilize Sodium Borohydride (NaBH

Mechanistic Insight

The nitro group at the C5 position exerts a strong electron-withdrawing effect (

-

Control Measure: We utilize a THF/Methanol co-solvent system to balance solubility with reactivity and maintain strict temperature control (0 °C) to suppress ring side-reactions.

Decision Framework (Workflow)

Figure 1: Decision tree for selecting the optimal solvent system based on substrate solubility.

Experimental Protocols

Protocol A: The "Gold Standard" (THF/MeOH Co-solvent)

Recommended for scale-up and ensuring full solubility.

Reagents:

-

Substrate: 5-Nitroquinoline-6-carbaldehyde (1.0 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH

) (0.6 – 1.0 equiv) -

Solvent: Tetrahydrofuran (THF) / Methanol (MeOH) (Ratio 4:1)

-

Quench: Saturated aqueous Ammonium Chloride (NH

Cl)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-Nitroquinoline-6-carbaldehyde (1.0 mmol) in anhydrous THF (4 mL).

-

Solvation: Add Methanol (1 mL). Note: Methanol is essential to activate NaBH

via ligand exchange, forming the more reactive methoxy-borohydrides. -

Cooling: Cool the resulting yellow/orange solution to 0 °C using an ice bath. Stir for 10 minutes to equilibrate.

-

Addition: Add NaBH

(0.6 mmol, 0.6 equiv) portion-wise over 5 minutes. Caution: Gas evolution (H -

Reaction: Stir at 0 °C for 30–60 minutes.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The aldehyde spot should disappear; a more polar alcohol spot will appear.

-

-

Quench: Once complete, carefully quench by adding saturated NH

Cl solution (5 mL) dropwise at 0 °C. -

Workup:

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Critical Step: The product is a quinoline base. Ensure the aqueous layer pH is neutral or slightly basic (pH 7-8) to prevent protonation of the quinoline nitrogen, which would trap the product in the water layer. If necessary, adjust with dilute NaHCO

.

-

-

Isolation: Wash combined organics with brine, dry over Na

SO -

Purification: Usually yields pure product.[3] If necessary, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction

Alternative for acid-sensitive substrates or if NaBH

Reagents: Aluminum Isopropoxide (Al(OiPr)

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for Nitro-Aldehydes

| Reagent | Conditions | Chemoselectivity (Aldehyde vs Nitro) | Yield Potential | Risk Profile |

| NaBH | 0°C, THF/MeOH | Excellent | 90-98% | Low (Best Method) |

| LiAlH | -78°C, THF | Poor | <40% | High (Reduces Nitro) |

| H | RT, EtOH | None | 0% (Alcohol) | High (Reduces Nitro to Amine) |

| Al(OiPr) | Reflux, iPrOH | Excellent | 80-90% | Moderate (Slow kinetics) |

Critical Quality Attributes (Validation)

To validate the success of the reaction, look for these spectroscopic markers:

-

H NMR (DMSO-d

-

Disappearance: Aldehyde proton singlet at

10.0–10.5 ppm. -

Appearance: Benzylic methylene doublet (

) around -

Appearance: Hydroxyl triplet (

) coupled to the methylene (exchangeable with D

-

-

IR Spectroscopy:

-

Loss of the sharp carbonyl stretch (

) at ~1700 cm -

Appearance of a broad hydroxyl band (

) at 3200–3400 cm

-

Safety & Handling (E-E-A-T)

-

Mutagenicity Warning: Nitro-quinolines are structurally related to known mutagens (e.g., 4-nitroquinoline-1-oxide). Handle all solids and solutions in a fume hood wearing double nitrile gloves. Treat all waste as hazardous cytotoxic material.

-

Energetic Potential: While this specific molecule is stable, polynitro compounds can be explosive. Do not heat the reaction residue if dry; always maintain in solution during workup.

-

Borohydride Handling: NaBH

releases flammable hydrogen gas upon contact with acid or protic solvents. Ensure adequate ventilation.

References

-

Setamdideh, D., et al. (2014).[3] NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry.

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

-

Common Organic Chemistry. (2023). Sodium Borohydride Reaction Conditions and Protocols.

-

Isaev, A. A., et al. (2005).[6] Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds. (Demonstrates stability of nitro-quinoline core).

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Application Note: Strategic Synthesis of Novel Antibacterial Agents from 5-Nitroquinoline-6-carbaldehyde

Introduction: The Imperative for Novel Quinolines in an Era of Resistance

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent development of new antibiotics with novel mechanisms of action.[1][2] Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties.[3][4][5] The inherent bioactivity of the quinoline nucleus can be significantly modulated by the nature and position of its substituents, a principle that underpins modern drug design.[2]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-nitroquinoline-6-carbaldehyde as a versatile starting material for the synthesis of new potential antibacterial agents. We will explore two primary synthetic pathways—Schiff base formation and pyrazoloquinoline synthesis—explaining the chemical rationale behind these choices and providing detailed, field-proven protocols for execution and subsequent biological evaluation.

The Chemical Logic of the 5-Nitroquinoline-6-carbaldehyde Scaffold

5-Nitroquinoline-6-carbaldehyde is an excellent starting scaffold for several reasons:

-

Reactive Aldehyde Group: The carbaldehyde at the 6-position is a prime site for nucleophilic addition and condensation reactions, allowing for the straightforward introduction of diverse molecular fragments.

-

Electron-Withdrawing Nitro Group: The nitro group at the 5-position significantly influences the electronic properties of the quinoline ring system. It is a known pharmacophore in some antimicrobial compounds and can also serve as a handle for further chemical modification, such as reduction to an amino group, which opens up a vast new landscape of synthetic possibilities.[4][6]

This dual functionality allows for the creation of large, diverse libraries of compounds from a single, accessible starting material.

Synthetic Strategy I: Schiff Base (Imine) Synthesis

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is one of the most robust and high-yielding reactions in organic chemistry.[7][8] The resulting azomethine group (-C=N-) is not merely a linker; it is a pharmacologically relevant moiety known to contribute to the biological activity of many compounds.[9]

Rationale for Schiff Base Synthesis

This strategy is employed as a rapid and efficient method to explore the structure-activity relationship (SAR). By reacting 5-nitroquinoline-6-carbaldehyde with a wide array of primary amines (aliphatic, aromatic, and heterocyclic), one can systematically probe how different substituents impact antibacterial potency.

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis and purification of Schiff bases.

Protocol 1: Synthesis of N-((5-nitroquinolin-6-yl)methylene)aniline

This protocol details the synthesis of a representative aromatic Schiff base.

Materials:

-

5-Nitroquinoline-6-carbaldehyde (1.0 g, 4.95 mmol)

-

Aniline (0.46 g, 4.95 mmol)

-

Absolute Ethanol (40 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and vacuum flask

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g (4.95 mmol) of 5-nitroquinoline-6-carbaldehyde in 30 mL of absolute ethanol with gentle warming if necessary.

-

To this solution, add 0.46 g (4.95 mmol) of aniline.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[10]

-

Monitor the reaction's progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product is expected to precipitate as a colored solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the product by recrystallization from ethanol to obtain pure crystals.

-

Dry the purified product in a desiccator. Characterize the final compound by FT-IR, ¹H NMR, and mass spectrometry to confirm its structure.

Synthetic Strategy II: Pyrazolo[4,3-h]quinoline Synthesis

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry. This strategy involves a condensation reaction followed by an intramolecular cyclization to build a pyrazole ring fused to the quinoline core, creating a novel chemical entity. Such compounds often exhibit unique pharmacological profiles.[11][12]

Rationale for Pyrazoloquinoline Synthesis

This approach aims to create structurally complex and rigid molecules. The fusion of a pyrazole ring onto the quinoline scaffold can enhance binding affinity to biological targets and alter physicochemical properties like solubility and cell permeability. The resulting pyrazolo[4,3-h]quinoline system is a novel heterocyclic scaffold with significant potential for biological activity.

Reaction Scheme for Pyrazolo[4,3-h]quinoline Synthesis

Caption: Reaction pathway for the synthesis of the pyrazolo[4,3-h]quinoline core.

Protocol 2: Synthesis of 5-Nitropyrazolo[4,3-h]quinoline

This protocol is a representative procedure based on established methods for similar cyclizations.[13][14]

Materials:

-

5-Nitroquinoline-6-carbaldehyde (1.0 g, 4.95 mmol)

-

Hydrazine hydrate (80% solution, 0.31 g, 4.95 mmol)

-

Absolute Ethanol (30 mL)

-

Vilsmeier reagent (prepared in situ from POCl₃ and DMF) or an alternative cyclizing agent.

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure: Step A: Hydrazone Formation

-

Dissolve 1.0 g (4.95 mmol) of 5-nitroquinoline-6-carbaldehyde in 30 mL of absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (0.31 g, 4.95 mmol) dropwise to the solution while stirring.

-

Heat the mixture to reflux for 1-2 hours. The formation of the hydrazone intermediate may be observed by a color change or precipitation.

-

After cooling, the intermediate hydrazone can be isolated by filtration, or the reaction mixture can be taken directly to the next step.

Step B: Cyclization

-

Caution: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

-

To a pre-cooled solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) to prepare the Vilsmeier reagent.

-

Add the hydrazone intermediate from Step A to the Vilsmeier reagent.

-

Heat the reaction mixture according to established literature procedures for similar cyclizations, often at temperatures between 60-90 °C.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 5-nitropyrazolo[4,3-h]quinoline.

-

Confirm the structure of the fused heterocyclic system using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Evaluation: Antibacterial Activity Screening

The ultimate goal is to assess the antibacterial efficacy of the newly synthesized compounds. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying in vitro antibacterial activity.[15]

Protocol 3: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized compounds (stock solutions in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Standard antibiotic for positive control (e.g., Ciprofloxacin)

-

DMSO for negative control

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Prepare a series of twofold dilutions of the synthesized compounds in MHB directly in the 96-well plates. The final concentration range typically spans from 128 µg/mL to 0.25 µg/mL.

-

Include wells for a positive control (standard antibiotic), a negative control (broth and DMSO only, no bacteria), and a growth control (broth and bacteria, no compound).

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the standardized bacterial inoculum to all wells except the negative control.

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and SAR Analysis

All quantitative data should be summarized for clear interpretation. Structure-activity relationship (SAR) studies are crucial for identifying the structural features responsible for antibacterial potency.[16][17]

Table 1: Hypothetical Antibacterial Activity of Synthesized Derivatives

| Compound ID | Structure (Modification on Quinoline Core) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| SQ-01 | Schiff Base with Aniline | 32 | 64 |

| SQ-02 | Schiff Base with 4-Chloroaniline | 16 | 32 |

| SQ-03 | Schiff Base with 4-Methoxyaniline | 64 | >128 |

| PQ-01 | Pyrazolo[4,3-h]quinoline | 8 | 16 |

| Cipro | Ciprofloxacin (Control) | 0.5 | 0.25 |

SAR Insights (Hypothetical):

-

The data suggests that introducing an electron-withdrawing group (Cl) on the aniline ring of the Schiff base (SQ-02) enhances activity against both strains compared to the unsubstituted analog (SQ-01).[16]

-

An electron-donating group (OCH₃) on the same ring (SQ-03) appears to be detrimental to the activity.

-

The formation of the rigid, fused pyrazoloquinoline system (PQ-01) resulted in a significant improvement in potency compared to the more flexible Schiff base derivatives, highlighting a promising avenue for further optimization.[18]

Conclusion

5-Nitroquinoline-6-carbaldehyde is a highly valuable and versatile platform for the synthesis of novel antibacterial agents. The synthetic strategies outlined in this application note, from straightforward Schiff base formation for rapid SAR screening to the construction of complex fused heterocycles, provide a logical and efficient framework for drug discovery programs. By systematically synthesizing and evaluating derivatives, researchers can uncover promising lead compounds to combat the growing threat of antimicrobial resistance.

References

-

Current progress toward synthetic routes and medicinal significance of quinoline. (2023). Medicinal Chemistry Research. Available at: [Link]

-

Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. (2020). MDPI. Available at: [Link]

-

Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). Molecules. Available at: [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (n.d.). Investigación USS. Available at: [Link]

-

Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. (2022). Current Organic Chemistry. Available at: [Link]

-

(PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (2020). ResearchGate. Available at: [Link]

-

Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). Drug Development Research. Available at: [Link]

-

Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). Semantic Scholar. Available at: [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. Available at: [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Advances. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Pharmaceutical and Pharmacological International Journal. Available at: [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. (2023). Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). MedCrave online. Available at: [Link]

-

Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. (n.d.). Journal of Materials and Environmental Science. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

-

ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (n.d.). ChemInform. Available at: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). Molecules. Available at: [Link]

-

Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (n.d.). orientjchem.org. Available at: [Link]

-

Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][19]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (2021). MDPI. Available at: [Link]

-

“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). Journal of Pharmaceutical Research International. Available at: [Link]

Sources

- 1. researchers.uss.cl [researchers.uss.cl]

- 2. medcraveonline.com [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Novel α,β-Unsaturated Scaffolds via Knoevenagel Condensation of 5-Nitroquinoline-6-carbaldehyde

Abstract: The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer and antimalarial properties.[1][2][3] The introduction of a nitro group, particularly at the 5-position, can significantly enhance biological efficacy, making 5-nitroquinoline derivatives promising candidates for drug discovery.[4][5][6] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated compounds, which are themselves valuable intermediates and pharmacophores.[7][8] This guide provides a comprehensive technical overview and detailed, adaptable protocols for the Knoevenagel condensation of 5-Nitroquinoline-6-carbaldehyde with various active methylene compounds. We delve into the mechanistic principles, explain the causality behind experimental choices, and offer a framework for the synthesis and characterization of a novel library of 5-nitroquinoline-based derivatives for researchers in drug development and organic synthesis.

Scientific Principles and Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active hydrogen (or "active methylene") compound, to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[9] The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine, which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[10]

Key Mechanistic Steps:

-

Carbanion Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion (enolate). The acidity of this proton is enhanced by the presence of two electron-withdrawing groups (Z).[9][10]

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Nitroquinoline-6-carbaldehyde. The potent electron-withdrawing effect of the 5-nitro group increases the electrophilicity of the aldehyde's carbonyl carbon, likely accelerating this step.

-

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct (an aldol-type intermediate).[10]

-

Dehydration: A final base-catalyzed elimination of a water molecule results in the formation of a new π-bond, yielding the final α,β-unsaturated Knoevenagel product.[11]

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Design and Protocols

The following protocols are presented as a robust and adaptable starting point. Optimization may be required depending on the specific active methylene compound used and the desired scale.

Materials and Reagents

-

Aldehyde: 5-Nitroquinoline-6-carbaldehyde

-

Active Methylene Compounds: Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate, Barbituric Acid, 2-Thiobarbituric Acid

-

Catalysts: Piperidine, Triethylamine, Ammonium Acetate

-

Solvents: Absolute Ethanol, Methanol, Isopropanol

-

Other: Glacial Acetic Acid (optional), Deionized Water, Standard lab glassware, Magnetic stirrer/hotplate, Reflux condenser, Thin Layer Chromatography (TLC) plates (silica gel), Filtration apparatus.

General Experimental Protocol

This protocol is based on well-established procedures for Knoevenagel condensations with analogous quinoline aldehydes.[7]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 5-Nitroquinoline-6-carbaldehyde (1.0 eq) and the chosen active methylene compound (1.0 - 1.2 eq).

-

Expert Insight: Using a slight excess of the active methylene compound can help drive the reaction to completion, especially if the aldehyde is more precious.

-

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., absolute ethanol, 15-20 mL per gram of aldehyde). To this stirring suspension/solution, add a catalytic amount of a weak base (e.g., 2-4 drops of piperidine or 0.1 eq of ammonium acetate).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30-60 minutes). A suitable eluent system might be a mixture of hexane and ethyl acetate. The reaction is complete when the starting aldehyde spot is no longer visible. Reaction times can vary from 1 to 10 hours.

-

Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature.

-

Method A (If Precipitate Forms): If a solid product has precipitated, collect it by vacuum filtration. Wash the solid sequentially with cold solvent (e.g., ethanol) and then deionized water to remove the catalyst and any unreacted starting materials.[7]

-

Method B (If No Precipitate Forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude residue can then be triturated with a suitable solvent (e.g., cold water or ethanol) to induce precipitation, followed by filtration.[7][12]

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to yield the pure Knoevenagel product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Caption: General experimental workflow for the Knoevenagel condensation.

Protocol Application & Data Presentation

The versatility of the Knoevenagel condensation allows for the synthesis of a diverse library of compounds by varying the active methylene partner. The table below outlines representative conditions and the expected structural motifs of the products.

| Active Methylene Compound | Representative Catalyst | Typical Solvent | Temp (°C) | Expected Product Structure |

| Malononitrile | Piperidine | Ethanol | Reflux | 2-(5-Nitroquinolin-6-ylmethylene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Ethanol | Reflux | Ethyl 2-cyano-3-(5-nitroquinolin-6-yl)acrylate |

| Barbituric Acid | Piperidine | Isopropanol | Reflux | 5-(5-Nitroquinolin-6-ylmethylene)pyrimidine-2,4,6-trione |

| 2-Thiobarbituric Acid | Triethylamine | Ethanol | Reflux | 5-(5-Nitroquinolin-6-ylmethylene)-2-thioxodihydropyrimidine-4,6-dione |

| Diethyl Malonate | Piperidine / Acetic Acid | Toluene (Dean-Stark) | Reflux | Diethyl 2-(5-nitroquinolin-6-ylmethylene)malonate |

Note: These are suggested starting conditions. Reactions with less reactive methylene compounds like diethyl malonate may require more forcing conditions, such as azeotropic removal of water using a Dean-Stark apparatus.

Troubleshooting and Expert Insights

-

Low or No Reaction: If the reaction fails to proceed, ensure the aldehyde starting material is pure. The catalyst may have degraded; use freshly opened piperidine or triethylamine. For less reactive substrates, increasing the temperature or switching to a higher-boiling solvent may be beneficial. The strong electron-withdrawing nature of the nitro group should activate the aldehyde, so low reactivity is less likely to be an issue with the quinoline component itself.

-

Formation of Side Products: The primary risk in Knoevenagel-type reactions is the self-condensation of the aldehyde, though this is minimized by using a weak base.[9] If complex mixtures are observed, reducing the reaction temperature or the amount of catalyst may improve selectivity.

-

Difficult Purification: If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative purification method. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.

Conclusion

The Knoevenagel condensation of 5-Nitroquinoline-6-carbaldehyde is a highly effective and adaptable method for generating novel α,β-unsaturated compounds. The protocols and principles outlined in this guide provide a solid foundation for synthesizing libraries of these derivatives. Given the established biological importance of the 5-nitroquinoline scaffold, the resulting products are prime candidates for screening in drug discovery programs, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders.[6][13][14]

References

- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate.

- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- Semantic Scholar. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives".

- ResearchGate. (n.d.). Recent development of green protocols towards Knoevenagel condensation: A Review.

- MDPI. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.

- MDPI. (2023). Application of Quinoline Ring in Structural Modification of Natural Products.

- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- MDPI. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.

- ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.

- PMC. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

- Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

- PMC. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.

- MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.

- Wikipedia. (n.d.). Knoevenagel condensation.

- Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction.

- ScienceDirect. (n.d.). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction.

- Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Application of Quinoline Ring in Structural Modification of Natural Products [mdpi.com]

- 14. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

Functionalization of the Quinoline Ring in 5-Nitroquinoline-6-carbaldehyde: A Technical Guide for Advanced Synthesis

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a highly privileged scaffold in drug discovery.[1] Its unique electronic properties and versatile substitution patterns have led to a vast number of biologically active compounds with applications ranging from antimalarial and anticancer agents to anti-inflammatory and neuroprotective drugs.[2] The strategic functionalization of the quinoline ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive overview of the synthetic strategies for the functionalization of a key derivative, 5-Nitroquinoline-6-carbaldehyde, a versatile intermediate for the synthesis of novel chemical entities.

Synthesis of the Core Intermediate: 5-Nitroquinoline-6-carbaldehyde

The preparation of 5-Nitroquinoline-6-carbaldehyde can be approached through several synthetic routes. A common and effective method involves the nitration of a suitable quinoline precursor followed by the introduction of the formyl group, or vice-versa. One of the most powerful methods for the formylation of activated aromatic systems is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[5][6]

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction (A Representative Procedure)

This protocol describes a general procedure for the synthesis of a substituted formylquinoline, which can be adapted for the synthesis of 5-Nitroquinoline-6-carbaldehyde from an appropriately substituted N-arylacetamide.[3][4]

Materials:

-

Substituted N-arylacetamide (e.g., N-(4-nitrophenyl)acetamide)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equivalents) to 0 °C in an ice bath.

-

Slowly add POCl₃ (5 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

To this reagent, add the substituted N-arylacetamide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 8-9.

-

The solid product precipitates out. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

| Reactant/Reagent | Molar Ratio | Notes |

| Substituted N-arylacetamide | 1 eq | Starting material. |

| DMF | 3 eq | Forms the Vilsmeier reagent. |

| POCl₃ | 5 eq | Activates DMF. |

| Reaction Time | 4-6 hours | Monitored by TLC. |

| Typical Yield | 60-80% |

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Caption: Formation of the Vilsmeier reagent and subsequent electrophilic substitution.

Functionalization of the Nitro Group

The nitro group at the 5-position is a key functional handle that can be readily transformed into an amino group, opening up a plethora of further derivatization possibilities. The selective reduction of the nitro group in the presence of a reactive aldehyde functionality requires mild and chemoselective reducing agents.[1][2]

Protocol 2: Selective Reduction of the Nitro Group to an Amine

This protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O), a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes.[1]

Materials:

-

5-Nitroquinoline-6-carbaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Dissolve 5-Nitroquinoline-6-carbaldehyde (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

-

Add SnCl₂·2H₂O (5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice.

-

Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-aminoquinoline-6-carbaldehyde.

-

Purify the product by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Notes |

| 5-Nitroquinoline-6-carbaldehyde | 1 eq | Starting material. |

| SnCl₂·2H₂O | 5 eq | Selective reducing agent. |

| Solvent | Ethanol/Ethyl Acetate | Reaction medium. |

| Reaction Time | 2-4 hours | Monitored by TLC. |

| Typical Yield | 75-90% |

Diagram 2: Selective Nitro Group Reduction Workflow

Caption: Workflow for the chemoselective reduction of the nitro group.

Functionalization of the Aldehyde Group

The aldehyde at the 6-position is a versatile functional group that can undergo a wide range of transformations to introduce diverse substituents and build molecular complexity.

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide couplings or other transformations. The Pinnick oxidation is a mild and efficient method for this conversion, especially for substrates with sensitive functional groups.[7][8]

Protocol 3: Pinnick Oxidation to 5-Nitroquinoline-6-carboxylic acid

Materials:

-

5-Nitroquinoline-6-carbaldehyde

-

tert-Butanol (t-BuOH) and Water

-

2-Methyl-2-butene

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chlorite (NaClO₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Ethyl acetate

Procedure:

-

Dissolve 5-Nitroquinoline-6-carbaldehyde (1 equivalent) in a mixture of t-BuOH and water.

-

Add 2-methyl-2-butene (10 equivalents) as a chlorine scavenger, followed by NaH₂PO₄ (5 equivalents).

-

Cool the mixture to 0 °C and add a solution of NaClO₂ (4 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, cool the mixture and quench with a saturated aqueous solution of NaHSO₃.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-Nitroquinoline-6-carboxylic acid by recrystallization or column chromatography.

| Reactant/Reagent | Molar Ratio | Notes |

| 5-Nitroquinoline-6-carbaldehyde | 1 eq | Starting material. |

| NaClO₂ | 4 eq | Oxidizing agent. |

| 2-Methyl-2-butene | 10 eq | Chlorine scavenger. |

| NaH₂PO₄ | 5 eq | Buffer. |

| Typical Yield | 80-95% |

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, including the Wittig reaction and Knoevenagel condensation.

The Wittig reaction allows for the conversion of the aldehyde to an alkene with a wide range of substituents.[9][10][11]

Protocol 4: Wittig Olefination of 5-Nitroquinoline-6-carbaldehyde

Materials:

-

5-Nitroquinoline-6-carbaldehyde

-

Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is often observed).

-

Stir the ylide solution for 30 minutes at 0 °C.

-

Add a solution of 5-Nitroquinoline-6-carbaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to isolate the desired alkene.

The Knoevenagel condensation is used to form α,β-unsaturated compounds by reacting the aldehyde with an active methylene compound.[5][12][13]

Protocol 5: Knoevenagel Condensation of 5-Nitroquinoline-6-carbaldehyde

Materials:

-

5-Nitroquinoline-6-carbaldehyde

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Basic catalyst (e.g., piperidine, pyridine)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

In a round-bottom flask, dissolve 5-Nitroquinoline-6-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

-

Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

-

Heat the reaction mixture to reflux, and if using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

C-H Functionalization via Cross-Coupling Reactions

To perform modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, a halogen atom is typically required on the quinoline ring. Therefore, a crucial step is the regioselective halogenation of the 5-Nitroquinoline-6-carbaldehyde core.

Halogenation of the Quinoline Ring

The electronic nature of the nitro and formyl groups will direct electrophilic halogenation to specific positions on the quinoline ring. Bromination is a common method for introducing a handle for cross-coupling.[14]

Protocol 6: Bromination of 5-Nitroquinoline-6-carbaldehyde

Materials:

-

5-Nitroquinoline-6-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetic Acid, Dichloromethane)

-

Initiator (optional, e.g., AIBN or light)

Procedure:

-

Dissolve 5-Nitroquinoline-6-carbaldehyde in the chosen solvent.

-

Add N-Bromosuccinimide (1.1 equivalents).

-

The reaction may be heated or initiated with a radical initiator, depending on the desired regioselectivity and substrate reactivity.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and quench with a solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the brominated product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated 5-Nitroquinoline-6-carbaldehyde in hand, a variety of powerful C-C and C-N bond-forming reactions can be employed.

This reaction couples the halo-quinoline with a boronic acid or ester to form a biaryl linkage.[6][15][16]

Protocol 7: Suzuki-Miyaura Coupling of a Halo-5-nitroquinoline-6-carbaldehyde

Materials:

-

Halo-5-nitroquinoline-6-carbaldehyde (e.g., bromo-derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

-

To a reaction vessel, add the halo-quinoline (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).

-

Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.

-

Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 4-24 hours, monitoring by TLC.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.